molecular formula C13H15N3O3S B2997051 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034243-78-0

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2997051
CAS No.: 2034243-78-0
M. Wt: 293.34
InChI Key: JVYZKFXPVUWBJE-UHFFFAOYSA-N
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Description

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a thiophene ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(Thiophene-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring may interact with biological receptors, while the piperidine and imidazolidine-2,4-dione moieties can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine have similar piperidine rings.

    Imidazolidine-2,4-dione Derivatives: Compounds like hydantoin and its derivatives share the imidazolidine-2,4-dione moiety.

Uniqueness

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct structural components. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11-7-14-13(19)16(11)10-1-4-15(5-2-10)12(18)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYZKFXPVUWBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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